molecular formula C12H15BrN6O3 B4359209 N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B4359209
M. Wt: 371.19 g/mol
InChI Key: MQCFNECXZWDYMS-UHFFFAOYSA-N
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Description

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide is a compound that features two pyrazole rings, one substituted with a bromine atom and the other with a nitro group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

The synthesis of N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves the formation of the pyrazole rings followed by their functionalization. One common method for synthesizing pyrazoles is the cycloaddition of diazo compounds with alkynes . The bromination and nitration of the pyrazole rings can be achieved using bromine and nitric acid, respectively. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s pyrazole rings may interact with biological targets, making it a candidate for drug discovery.

    Medicine: Its derivatives could exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The bromine and nitro substituents can influence the compound’s binding affinity and specificity. The pyrazole rings may participate in hydrogen bonding and π-π interactions with the target molecules .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both bromine and nitro substituents, which can impart distinct chemical and biological properties .

Properties

IUPAC Name

N-[3-(4-bromopyrazol-1-yl)propyl]-3-(4-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN6O3/c13-10-6-15-17(8-10)4-1-3-14-12(20)2-5-18-9-11(7-16-18)19(21)22/h6-9H,1-5H2,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCFNECXZWDYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(=O)NCCCN2C=C(C=N2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide

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